molecular formula C11H11NO4 B12724539 Butanoic acid, 4-(benzoylamino)-4-oxo- CAS No. 93509-65-0

Butanoic acid, 4-(benzoylamino)-4-oxo-

Katalognummer: B12724539
CAS-Nummer: 93509-65-0
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: BTMTUVUQGHSUMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4-(benzoylamino)-4-oxo-, also known as 4-(benzoylamino)butanoic acid, is a compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a derivative of butanoic acid, featuring a benzoylamino group and an oxo group attached to the butanoic acid backbone. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(benzoylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

While specific industrial production methods for butanoic acid, 4-(benzoylamino)-4-oxo- are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 4-(benzoylamino)-4-oxo- undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzoylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4-(benzoylamino)-4-oxo- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of butanoic acid, 4-(benzoylamino)-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid: A simple carboxylic acid with the formula C4H8O2.

    Benzoyl chloride: An acyl chloride used in the synthesis of benzoylamino derivatives.

    4-Hydroxybutanoic acid: A compound with similar structural features but different functional groups.

Uniqueness

Butanoic acid, 4-(benzoylamino)-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoylamino group and oxo group make it a versatile intermediate in organic synthesis and a valuable compound in research applications.

Eigenschaften

CAS-Nummer

93509-65-0

Molekularformel

C11H11NO4

Molekulargewicht

221.21 g/mol

IUPAC-Name

4-benzamido-4-oxobutanoic acid

InChI

InChI=1S/C11H11NO4/c13-9(6-7-10(14)15)12-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)(H,12,13,16)

InChI-Schlüssel

BTMTUVUQGHSUMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.